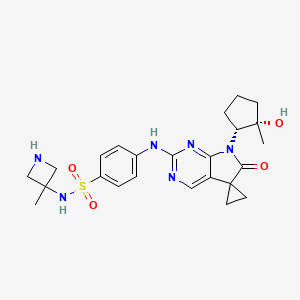
Cdk2-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2-IN-7 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-7 involves the preparation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with various aldehydes under acidic conditions to form the corresponding pyrazolo[3,4-d]pyrimidine . The reaction typically requires a solvent like ethanol and a catalyst such as hydrochloric acid. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cdk2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Cdk2-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical reactions and pathways.
Biology: Employed in cell cycle studies to understand the regulation of cell division and proliferation.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with overactive CDK2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK2
Mecanismo De Acción
Cdk2-IN-7 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1 phase. The inhibition of CDK2 activity disrupts the progression of the cell cycle, ultimately leading to apoptosis of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Roscovitine: Another CDK2 inhibitor with a broader spectrum of activity against other CDKs.
Purvalanol A: A potent inhibitor of CDK2 with similar mechanisms of action.
INX-315: A selective CDK2 inhibitor with high specificity and potency
Uniqueness of Cdk2-IN-7
This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in overcoming resistance to other CDK inhibitors, making it a valuable candidate for further development .
Propiedades
Fórmula molecular |
C24H30N6O4S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1 |
Clave InChI |
LBDFJZNKRWIKJN-JPYJTQIMSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |
SMILES canónico |
CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















